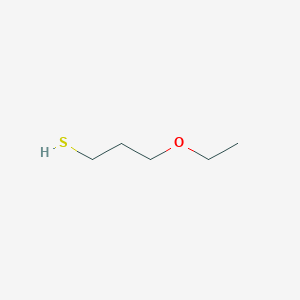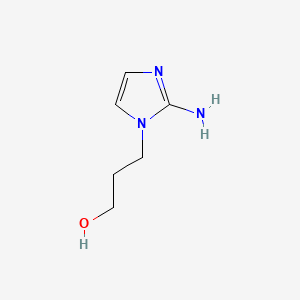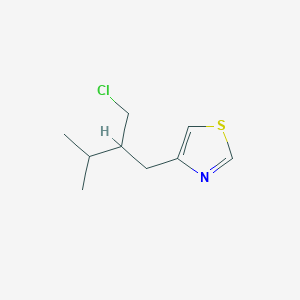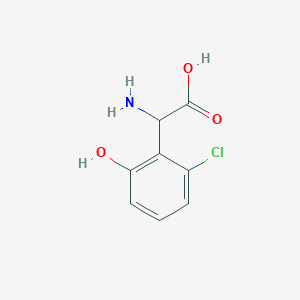
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps like recrystallization or chromatography to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-chloro-6-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-2-(2-chloro-6-hydroxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(2-hydroxy-6-hydroxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may bind to metabotropic glutamate receptors, leading to a cascade of cellular events that affect neuronal activity, gene expression, and synaptic plasticity. The compound’s effects are mediated through G protein-coupled signaling pathways, ultimately influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-chlorophenyl)acetic acid: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in a different position, leading to different chemical properties and biological activities.
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzo-triazole-4-carboxylic acid: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Amino-2-(2-chloro-6-hydroxyphenyl)acetic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups on the phenyl ring allows for diverse chemical transformations and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
2-amino-2-(2-chloro-6-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-4-2-1-3-5(11)6(4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
Clave InChI |
IZVHHVHKJVWBCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





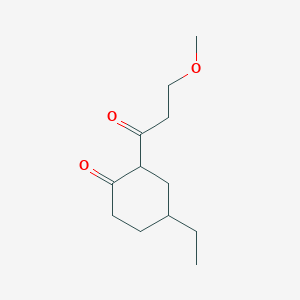
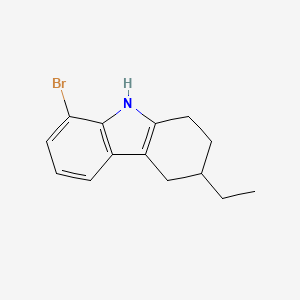
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
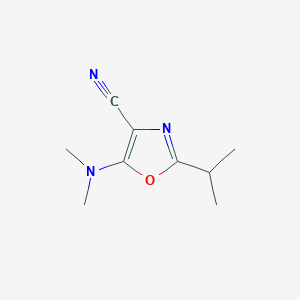
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

